molecular formula C6H11BrO2S B1376201 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1423029-10-0

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B1376201
M. Wt: 227.12 g/mol
InChI Key: WGWWKSLWIAUDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide” is C5H9BrO2S . The InChI code for this compound is 1S/C5H9BrO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

The compound is a white solid . The molecular weight of the compound is 213.1 .

Scientific Research Applications

1. Molecular Structure and Conformational Analysis

  • The structures and energies of conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, including the bromo variant, were investigated using density functional theories and ab initio molecular orbital theory. This research provides insights into the conformational preferences and structural characteristics of these compounds (Freeman et al., 2002).

2. Synthesis Processes

  • Innovative synthesis methods for tetrahydro-2H-thiopyran 1,1-dioxides have been developed, showcasing unconventional uses of certain synthons and reactions. Such advancements in synthesis methods are crucial for the efficient production and application of these compounds in various research and industrial contexts (Xiang‐Long Chen et al., 2022).

3. Oxidation and Bromination Studies

  • Studies on the oxidation and bromination of thiopyrans, including 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, reveal insights into the nature of products formed under different conditions and the impact of various substituents (N. Kozhevnikova et al., 1985).

4. Photochemical Properties

  • The photochemical behavior of thiopyran derivatives, including brominated variants, has been explored, shedding light on their photorearrangement processes and potential applications in photochemistry (D. Gravel et al., 1982).

5. Application in Heterocyclic Synthesis

  • Thiopyran derivatives, such as 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, are valuable in synthesizing novel heterocyclic systems, demonstrating their utility in creating biologically active compounds with potential applications in medicinal chemistry (V. Palchykov et al., 2018).

Safety And Hazards

The compound should be stored sealed in a dry room at room temperature . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-(bromomethyl)thiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWWKSLWIAUDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213896
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

CAS RN

1423029-10-0
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1lambda6-thiane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 3
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.